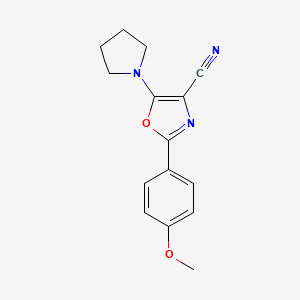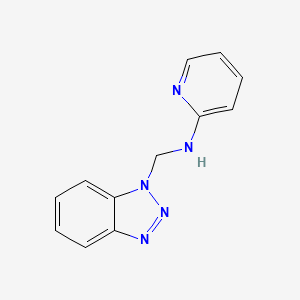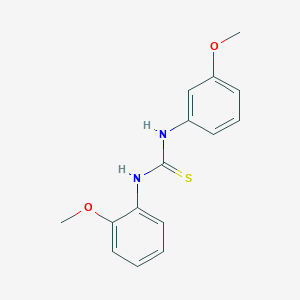
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a potent and selective inhibitor of the EGFR T790M mutation, which is commonly associated with resistance to first-generation EGFR inhibitors. AZD9291 has shown promising results in preclinical studies and clinical trials for the treatment of non-small cell lung cancer (NSCLC) patients with the T790M mutation.
作用机制
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide works by irreversibly binding to the EGFR T790M mutation, which is commonly associated with resistance to first-generation EGFR inhibitors. By inhibiting the activity of the T790M mutation, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide blocks the downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with the T790M mutation. In clinical trials, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation. However, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has also been associated with adverse effects such as diarrhea, rash, and nausea.
实验室实验的优点和局限性
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a potent and selective inhibitor of the EGFR T790M mutation, making it a valuable tool for studying the mechanisms of resistance to first-generation EGFR inhibitors. However, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is also a highly specific inhibitor, which may limit its use in studying other EGFR mutations or other signaling pathways.
未来方向
1. Combination therapy: 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has shown promising results in combination with other targeted therapies, such as MEK inhibitors or immune checkpoint inhibitors. Further studies are needed to determine the optimal combination and dosing regimens.
2. Resistance mechanisms: Despite its high potency and selectivity, resistance to 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide can still occur. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome them.
3. Biomarkers: 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to be effective in NSCLC patients with the T790M mutation, but not all patients with the mutation respond to the drug. Further studies are needed to identify biomarkers that can predict response to 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide and guide patient selection.
4. Other cancer types: While 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been primarily studied in NSCLC, the EGFR T790M mutation is also found in other cancer types. Further studies are needed to determine the efficacy of 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in these other cancer types.
合成方法
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is synthesized through a multi-step process that involves the coupling of 4-methoxyphenol with 5-methyl-3-isoxazolecarboxylic acid, followed by the protection of the resulting carboxylic acid with a tert-butyl group. The protected intermediate is then coupled with (R)-3-chloro-1,2-propanediol to form the final product.
科学研究应用
3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with the T790M mutation. In preclinical studies, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has shown potent and selective inhibition of the T790M mutation, with minimal activity against wild-type EGFR. In clinical trials, 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation.
属性
IUPAC Name |
3-(4-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10-9-13(16-20-10)15-14(17)7-8-19-12-5-3-11(18-2)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTLBLGLADRXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)


![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)


